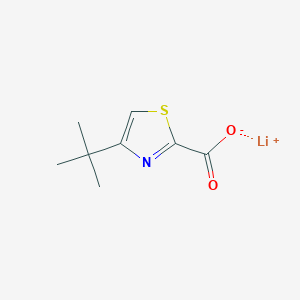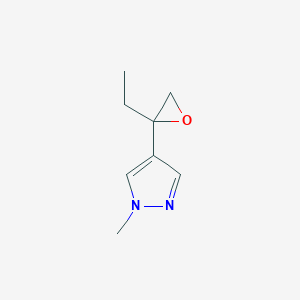![molecular formula C21H19N3O3S B2412671 2-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-naphthamide CAS No. 1903166-15-3](/img/structure/B2412671.png)
2-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-naphthamide is a chemical compound that has gained significant attention in scientific research. This compound has shown promising results in various fields of study, including cancer research, drug discovery, and molecular biology.
作用機序
Mode of Action
Based on its structural similarity to other thieno[3,2-d]pyrimidines, it may inhibit or modulate the activity of its target, leading to downstream effects .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Thieno[3,2-d]pyrimidines have been found to inhibit purine nucleoside phosphorylase (PNP), suggesting potential involvement in purine metabolism .
実験室実験の利点と制限
The advantages of using 2-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-naphthamide in lab experiments include its high potency and specificity for cancer cells. It can also be easily synthesized in large quantities and has good stability. However, the limitations of this compound include its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. It also has potential toxicity and side effects, which need to be further studied and evaluated.
将来の方向性
There are several future directions for the study of 2-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-naphthamide. One direction is to further investigate its potential applications in drug discovery, particularly in the development of targeted therapies for cancer and other diseases. Another direction is to explore its mechanism of action and identify additional molecular targets for this compound. Additionally, the development of more effective formulations and delivery methods for this compound may improve its bioavailability and reduce its toxicity. Overall, the study of this compound has the potential to lead to significant advancements in the field of molecular biology and drug discovery.
合成法
The synthesis of 2-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-naphthamide involves a series of chemical reactions. The starting materials include 2-naphthoic acid, 2-aminoethanol, and 2-chloro-4,6-dimethoxy-1,3,5-triazine. The reaction proceeds through several steps, including amidation, cyclization, and deprotection, to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
2-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-naphthamide has been extensively studied for its potential applications in cancer research. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to enhance the efficacy of chemotherapy drugs and reduce their side effects. In addition, this compound has shown promising results in drug discovery, as it can target specific molecular pathways involved in disease progression.
特性
IUPAC Name |
2-ethoxy-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-2-27-17-8-7-14-5-3-4-6-15(14)18(17)20(25)22-10-11-24-13-23-16-9-12-28-19(16)21(24)26/h3-9,12-13H,2,10-11H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYIZJBDPDZBJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2412590.png)
![2-Oxaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B2412591.png)




![N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2412598.png)

![4-fluoro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2412601.png)
![9-(4-bromophenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2412602.png)



